N-(2,3-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-carboxamide derivative featuring a 1,2,3-triazole core substituted with a 5-methyl group at position 5 and an oxazol-4-ylmethyl moiety at position 1. The oxazole ring is further substituted with a 2-methoxyphenyl group at position 2 and a methyl group at position 2. The carboxamide group at position 4 is linked to a 2,3-dimethylphenyl substituent. The synthesis of analogous compounds typically involves coupling triazole-carboxylic acids with amines via activating agents like HBTU ().
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-14-9-8-11-19(15(14)2)25-23(30)22-16(3)29(28-27-22)13-20-17(4)32-24(26-20)18-10-6-7-12-21(18)31-5/h6-12H,13H2,1-5H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINGNCSUEVNERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with potential pharmacological applications. Its structure incorporates a triazole moiety, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula. The structure is characterized by the following components:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Oxazole moiety : A five-membered ring containing one nitrogen and one oxygen atom.
- Phenyl groups : Two aromatic rings that enhance the compound's lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that similar triazole compounds demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Triazole derivatives are also noted for their anticancer potential:
- Cell-based assays have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells.
Case Studies and Experimental Data
Several studies have provided insights into the biological activities of related compounds:
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly in pathways related to nucleic acid synthesis.
- Receptor Interaction : Some derivatives may interact with specific cellular receptors, modulating signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Structural and Functional Insights
- Triazole vs. Thiazole Cores : The target compound’s oxazole-triazole hybrid () contrasts with the thiazole-containing analog (), which exhibits higher molecular weight (~504.5 g/mol) due to the trifluoromethylbenzyl group. Thiazoles generally confer greater metabolic stability than oxazoles.
- Substituent Effects: The 2,3-dimethylphenyl group in the target compound enhances lipophilicity compared to the diethylaminophenyl group in 47k (), which likely improves aqueous solubility.
- Synthetic Routes : Most derivatives employ HBTU- or thionyl chloride-mediated coupling (), though activating agents vary based on amine reactivity.
Structure-Activity Relationship (SAR) Trends
- Lipophilicity and Bioavailability : Methyl and methoxy substituents (e.g., in the target compound and 47k ) balance lipophilicity and solubility, critical for membrane penetration.
- Electron-Withdrawing Groups : The CF3 group in ’s compound may enhance resistance to oxidative metabolism, extending half-life.
- Amino vs.
Research Findings and Limitations
- Biological Data : Activity profiles (e.g., enzyme inhibition, cytotoxicity) are absent in the evidence, limiting direct pharmacological comparisons.
- Synthetic Yields : and describe methodologies but omit yield data, preventing efficiency assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
